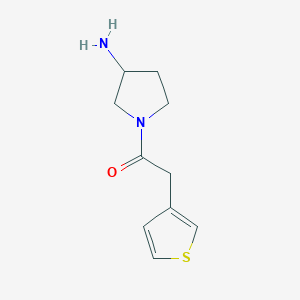
1-(3-Aminopyrrolidin-1-yl)-2-(thiophen-3-yl)ethan-1-one
Vue d'ensemble
Description
1-(3-Aminopyrrolidin-1-yl)-2-(thiophen-3-yl)ethan-1-one, commonly known as APTTE, is an organic compound that has been used in a wide range of scientific research applications. APTTE is a chiral molecule that is composed of an aminopyrrolidine ring fused with a thiophene ring. It is a colorless solid that is soluble in water, ethanol, and other organic solvents. APTTE has been studied for its potential applications in medicinal chemistry, biochemistry, and chemical biology.
Applications De Recherche Scientifique
Ferroelectric Properties and Emission Analysis
- A derivative of thiophene was found to exhibit ferroelectric behavior, with potential implications in memory devices, sensors, and transducers. This derivative showed an intense blue emission band, indicating potential use in fluorescent materials (Chen et al., 2010).
Antioxidant and Antimicrobial Activities
- Novel chalcone derivatives containing thiophene exhibited significant antioxidant and antimicrobial properties, suggesting their potential in pharmaceutical and therapeutic applications (Gopi et al., 2016).
Chemical and Spectroscopic Properties
- Research on 3-hydroxythiophene derivatives, which are structurally similar to the specified compound, offers insights into their reactivity and potential for creating various chemical compounds with distinct properties (Hunter & McNab, 2010).
Polysubstituted Pyrroles Synthesis
- An efficient method for synthesizing polysubstituted pyrrole derivatives, involving thiophene, has been developed. This could have implications in developing new compounds with varied biological activities (Kumar et al., 2017).
Crystal Structures of Chalcones
- Thiophene derivatives were synthesized and their crystal and molecular structures analyzed, contributing to the understanding of molecular interactions and design of materials with specific properties (Quoc et al., 2019).
Schiff Base Derivatives
- Schiff base derivatives with thiophene displayed high antibacterial activities against certain bacterial strains, indicating their potential in developing new antimicrobial agents (Süleymanoğlu et al., 2020).
Novel Chromophores Synthesis
- Synthesis of novel chromophores involving thiophene indicated potential applications in photophysical properties, which could be leveraged in optical and electronic devices (Jachak et al., 2021).
Propriétés
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-thiophen-3-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c11-9-1-3-12(6-9)10(13)5-8-2-4-14-7-8/h2,4,7,9H,1,3,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRCHPCDKCVETA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)CC2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopyrrolidin-1-yl)-2-(thiophen-3-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468069.png)
![1-[(3-Methylthiophen-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1468071.png)
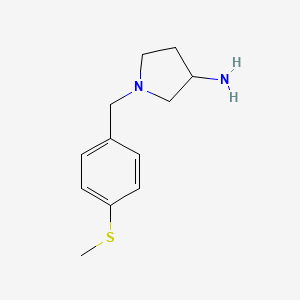
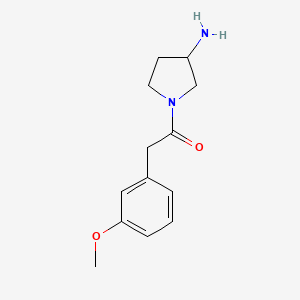

![{1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468076.png)
![1-[(5-bromofuran-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468080.png)

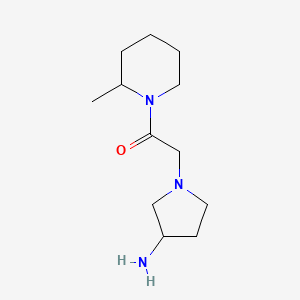
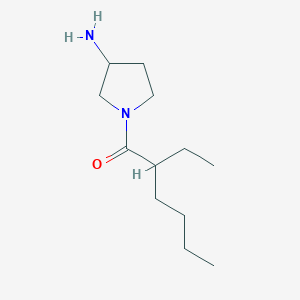
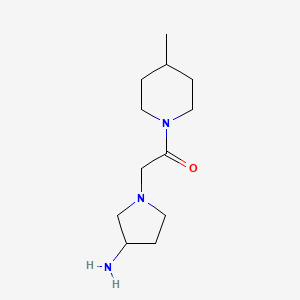

![1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468091.png)
